molecular formula C21H22N2O3S B15214840 4,5-Dioxo-N-methyl-1-(1-methylethyl)-N-(4-(phenylthio)phenyl)-3-pyrrolidinecarboxamide CAS No. 77711-85-4

4,5-Dioxo-N-methyl-1-(1-methylethyl)-N-(4-(phenylthio)phenyl)-3-pyrrolidinecarboxamide

Cat. No.: B15214840
CAS No.: 77711-85-4
M. Wt: 382.5 g/mol
InChI Key: VVPPQVNHQGUJOH-UHFFFAOYSA-N
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Description

1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(phenylthio)phenyl)pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenylthio group, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(phenylthio)phenyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the isopropyl and methyl groups. The phenylthio group is then attached through a substitution reaction. The final steps involve the formation of the dioxo and carboxamide functionalities under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(phenylthio)phenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(phenylthio)phenyl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(phenylthio)phenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The phenylthio group may interact with enzymes or receptors, modulating their activity. The dioxo and carboxamide functionalities can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

  • 1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(methylthio)phenyl)pyrrolidine-3-carboxamide
  • 1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(ethylthio)phenyl)pyrrolidine-3-carboxamide

Uniqueness: 1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(phenylthio)phenyl)pyrrolidine-3-carboxamide is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

77711-85-4

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

N-methyl-4,5-dioxo-N-(4-phenylsulfanylphenyl)-1-propan-2-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C21H22N2O3S/c1-14(2)23-13-18(19(24)21(23)26)20(25)22(3)15-9-11-17(12-10-15)27-16-7-5-4-6-8-16/h4-12,14,18H,13H2,1-3H3

InChI Key

VVPPQVNHQGUJOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(C(=O)C1=O)C(=O)N(C)C2=CC=C(C=C2)SC3=CC=CC=C3

Origin of Product

United States

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